molecular formula C16H35NO2 B073527 N-Lauryldiethanolamine CAS No. 1541-67-9

N-Lauryldiethanolamine

Cat. No.: B073527
CAS No.: 1541-67-9
M. Wt: 273.45 g/mol
InChI Key: NKFNBVMJTSYZDV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: N-Lauryldiethanolamine can be synthesized through the reaction of 1-bromododecane with diethanolamine . The reaction typically involves the following steps:

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography .

Chemical Reactions Analysis

Types of Reactions: N-Lauryldiethanolamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Comparison: N-Lauryldiethanolamine stands out due to its unique combination of surfactant properties and antibacterial activity. While similar compounds may share some properties, this compound’s specific structure allows for a broader range of applications, particularly in the stabilization of emulsions and biological molecules .

Properties

IUPAC Name

2-[dodecyl(2-hydroxyethyl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-17(13-15-18)14-16-19/h18-19H,2-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKFNBVMJTSYZDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCN(CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H35NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4042090
Record name Lauryldiethanolamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1541-67-9
Record name Lauryldiethanolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1541-67-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Lauryldiethanolamine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Lauryldiethanolamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525737
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethanol, 2,2'-(dodecylimino)bis-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Lauryldiethanolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4042090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-(dodecylimino)bisethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.798
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Record name LAURYLDIETHANOLAMINE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is N-Lauryldiethanolamine and what is its main application according to the research?

A1: this compound is a compound often used as an antistatic agent in plastic manufacturing. [] This means it prevents the buildup of static electricity on the plastic surface.

Q2: How was this compound identified as a potential contaminant in laboratory settings?

A2: Researchers investigating herbicide levels in tea samples using Electrospray Ionization Mass Spectrometry (ESI-MS) detected unexpected peaks in their analysis. [] Through careful investigation, including fragmentation analysis and comparison with authentic standards, these interferences were identified as this compound and a related compound, N-(2-hydroxyethyl)-N-(2-(2-hydroxyethoxy)ethyl)dodecylamine.

Q3: Why is this compound a concern in mass spectrometry analysis?

A3: this compound and similar ethoxylated aliphatic alkylamines have a high affinity for protons. [] This property leads to a strong signal in positive ESI-MS, potentially interfering with the detection and quantification of target analytes.

Q4: What types of plastic products were identified as potential sources of this compound contamination?

A4: The research specifically identified plastic microcentrifuge tubes as a source of this compound leaching. [] Interestingly, not all suppliers' tubes exhibited this issue, suggesting variability in manufacturing practices or material composition.

Q5: Besides its use as an antistatic agent, has this compound been found in any other applications?

A5: Yes, this compound has been identified as a coformulant in various plant protection products (PPPs). [] In a study using a specialized stationary phase for LC-HRMS analysis, this compound was quantified for the first time in PPPs, highlighting the importance of advanced analytical techniques for comprehensive formulation analysis.

Q6: What are the implications of finding this compound contamination in laboratory settings and in formulated products?

A6: The presence of this compound as a contaminant emphasizes the need for careful selection of laboratory materials, especially in highly sensitive analyses like mass spectrometry. [] Additionally, identifying and quantifying this compound in PPPs is crucial for understanding its potential environmental fate and impact when these products are used. []

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